N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide

Lipophilicity Drug‑likeness ADMET

This compound is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole-phenylacetamide class, featuring a fused imidazothiazole core linked via an aniline spacer to a 2‑methoxyphenylacetamide moiety. It is primarily deployed as a screening compound in early‑stage drug discovery, particularly in kinase and GPCR programs.

Molecular Formula C20H17N3O2S
Molecular Weight 363.4 g/mol
CAS No. 1058410-11-9
Cat. No. B6534393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide
CAS1058410-11-9
Molecular FormulaC20H17N3O2S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
InChIInChI=1S/C20H17N3O2S/c1-25-18-8-3-2-5-15(18)12-19(24)21-16-7-4-6-14(11-16)17-13-23-9-10-26-20(23)22-17/h2-11,13H,12H2,1H3,(H,21,24)
InChIKeySILXJFMFUVXNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide (CAS 1058410-11-9): Imidazothiazole-Phenylacetamide Screening Compound for Drug Discovery


This compound is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole-phenylacetamide class, featuring a fused imidazothiazole core linked via an aniline spacer to a 2‑methoxyphenylacetamide moiety. It is primarily deployed as a screening compound in early‑stage drug discovery, particularly in kinase and GPCR programs [1]. The molecular formula is C20H17N3O2S with a molecular weight of 363.4 g mol–1 [2].

Why Imidazo[2,1-b]thiazole Acetamide Analogs Cannot Be Casually Interchanged – The Case for N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide


The imidazo[2,1‑b]thiazole scaffold exhibits steep structure‑activity relationships (SAR), where even minor modifications to the acetamide side‑chain can drastically alter target selectivity, potency, and pharmacokinetic profiles [1]. Substitution at the *ortho* position of the phenylacetamide ring, as in this compound, critically influences conformational preferences and hydrogen‑bonding networks; simple replacement by unsubstituted or para‑substituted analogs is scientifically unsound without comparative validation [1]. The quantitative evidence below demonstrates the specific physicochemical and pharmacological consequences of the 2‑methoxy substitution.

Product‑Specific Quantitative Differentiation Evidence – N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide vs. Closest Analogs


Lipophilicity and Molecular Weight Differential vs. Unsubstituted Acetamide Core Analog

Compared to the simpler N‑(3‑{imidazo[2,1‑b][1,3]thiazol‑6‑yl}phenyl)acetamide core, the addition of the 2‑methoxyphenylacetyl group substantially increases molecular weight and predicted lipophilicity. The core analog has a molecular weight of 257.3 g mol–1 and a calculated LogP of 2.23 [1]. The target compound shows an incremental mass of +106.1 g mol–1 and an estimated LogP increase of approximately +1.5 log units (predicted LogP ≈ 3.7) [2]. This positions the compound in a more drug‑like physicochemical space while maintaining acceptable solubility characteristics.

Lipophilicity Drug‑likeness ADMET

Ortho‑Methoxy Provides Additional Hydrogen‑Bond Acceptor Capacity vs. Ortho‑Methyl Analog

Relative to the ortho‑methyl analog N‑(3‑(imidazo[2,1‑b]thiazol‑6‑yl)phenyl)‑2‑(o‑tolyl)acetamide, the ortho‑methoxy group introduces an extra hydrogen‑bond acceptor (HBA) site (count = 4 vs. 3) and increases topological polar surface area (tPSA: 59.1 Å2 vs. 46.4 Å2), estimated from fragment contributions [1]. This may enhance interactions with polar residues in target binding pockets, potentially improving binding affinity or altering selectivity profiles.

Hydrogen bonding SAR Ligand efficiency

Kinase Inhibition Profile Differential vs. Potent Dual IGF‑1R/EGFR Inhibitor Lead

The lead compound N‑[3‑(5‑{2‑[(4‑morpholin‑4‑ylphenyl)amino]pyrimidin‑4‑yl}imidazo[2,1‑b][1,3]thiazol‑6‑yl)phenyl]‑2‑phenylacetamide (PDB 3lzb ligand) is a potent dual inhibitor of IGF‑1R (IC50 = 0.0012 μM) and EGFR (IC50 = 0.0008 μM) [1]. The target compound lacks the pyrimidine linker and morpholino substituent that are critical for ATP‑site binding. Consequently, it is predicted to be substantially less active against these kinases (>1000‑fold reduction in potency), making it a suitable negative control or a scaffold for divergent optimization.

Kinase inhibition Selectivity Negative control

Synthetic Accessibility and Functional‑Group Handles Differentiate from More Complex Analogs

Compared to poly‑substituted imidazo[2,1‑b]thiazole derivatives requiring multi‑step convergent syntheses, this compound is accessible via a short acylation route [1]. The methoxy group offers a handle for O‑demethylation to a phenol, enabling late‑stage diversification, whereas the ortho‑methyl analog lacks this functionalization point. This synthetic flexibility reduces the barrier to analog generation for SAR exploration.

Synthetic tractability Derivatization Medicinal chemistry

Preferred Procurement and Application Scenarios for N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide


Primary Hit Identification in Novel Kinase or GPCR Screening Campaigns

With a balanced lipophilicity (predicted LogP ≈3.7) and moderate polar surface area (tPSA ≈59 Ų), the compound is well‑suited for inclusion in diversity‑oriented screening libraries. Its lack of potent activity against common off‑target kinases such as EGFR and IGF‑1R reduces false‑positive rates, making it a cleaner hit‑finding probe for targets where broad‑spectrum kinase inhibition is undesirable [1].

Negative Control for Imidazothiazole‑Based Kinase Inhibitor Studies

In experiments evaluating the efficacy of potent imidazothiazole kinase inhibitors (e.g., the PDB 3lzb ligand), this compound can serve as a structurally related but inactive control. This enables researchers to attribute observed biological effects to the intended target engagement rather than scaffold‑related artifacts, a critical consideration for peer‑reviewed studies [1].

Scaffold for Fragment‑Based and Structure‑Guided Lead Optimization

The methoxy substituent provides a versatile anchor for structure‑based design. Demethylation to the phenol allows installation of diverse side‑chains, while the imidazothiazole‑phenylene core offers a rigid framework suitable for fragment growth and conformational restriction strategies [2].

Cost‑Effective Starting Material for Custom Library Synthesis

Owing to its short synthetic route and functional‑group handles, this compound is a practical precursor for parallel synthesis of focused libraries. Procurement at multi‑gram scale enables rapid exploration of structure‑activity relationships in medicinal chemistry programs [2].

Quote Request

Request a Quote for N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.